Hydroxypinacolone Retinoate: A Technical Guide to Discovery and Development
Hydroxypinacolone Retinoate: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxypinacolone Retinoate (HPR), a synthetic ester of all-trans retinoic acid, represents a significant advancement in retinoid technology. Developed in the early 2000s, this next-generation retinoid offers comparable efficacy to traditional retinoids with a markedly improved tolerability profile, making it a valuable asset in dermatology and cosmetic science. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and evaluation of Hydroxypinacolone Retinoate. It includes a summary of key quantitative data, detailed experimental protocols for its synthesis and evaluation, and visual representations of its signaling pathway and experimental workflows.
Introduction
Retinoids, derivatives of vitamin A, are a cornerstone of dermatological treatments, renowned for their potent anti-aging and anti-acne properties. However, their use is often limited by local irritation, erythema, and peeling. Hydroxypinacolone Retinoate (HPR) was developed to overcome these limitations. Chemically, it is the ester of all-trans retinoic acid and hydroxypinacolone.[1] This structural modification allows HPR to bind directly to retinoic acid receptors (RARs) without the need for metabolic conversion, a key differentiator from retinol (B82714) and its other esters.[2][3] This direct action is believed to contribute to its high efficacy and low irritation potential.[4]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | Hydroxypinacolone Retinoate | [4] |
| INCI Name | Hydroxypinacolone Retinoate | [4] |
| Chemical Formula | C₂₆H₃₈O₃ | [4] |
| Molecular Weight | 398.58 g/mol | [4] |
| Appearance | Yellow Crystalline Powder | [5] |
| Solubility | Oil-soluble | [4] |
| Stability | More stable than retinol; less prone to degradation from light and air | [2] |
Mechanism of Action
Hydroxypinacolone Retinoate exerts its biological effects by directly binding to and activating retinoic acid receptors (RARs) within the cell nucleus. Unlike retinol and its esters, which require enzymatic conversion to the active retinoic acid form, HPR bypasses this step, leading to a more efficient and potentially less irritating cellular response.[2][3]
Retinoid Signaling Pathway
The binding of HPR to RARs initiates a cascade of genomic events. The HPR-RAR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription. This leads to a variety of cellular responses, including increased cell turnover, enhanced collagen synthesis, and a reduction in the expression of matrix metalloproteinases (MMPs).[6]
Preclinical and Clinical Efficacy
A growing body of evidence from in vitro and in vivo studies supports the efficacy of HPR in improving signs of skin aging and acne.
In Vitro Studies
| Study Type | Key Findings | Reference |
| Gene Expression in Human Foreskin Fibroblasts (HFF-1) | A combination of 5 µg/mL HPR and 9 µg/mL Retinyl Propionate synergistically enhanced the expression of Type IV Collagen, CRBP-I, and RARB genes. | [7] |
| Collagen Production | HPR has been shown to significantly increase pro-collagen production in skin models. | [8] |
| Irritation Potential | Manufacturer's tests showed significantly lower irritation with 0.5% HPR compared to 0.5% retinol in a 24-hour occlusive patch test. | [9] |
Clinical Studies
| Study Design | Key Findings | Reference |
| 4-Week Comparative Study (0.2% HPR vs. 0.2% Retinol vs. 0.2% Retinal) | - Wrinkle visibility reduced by 26% in 57% of volunteers with HPR. - Epidermal smoothness enhanced by 14% in 50% of volunteers with HPR. - Overall participant satisfaction was highest for the HPR serum (85%). | [10] |
| 8-Week Study (HPR and Retinyl Propionate Combination) | - Skin wrinkles improved by 8.3%. - Skin smoothness improved by 11.9%. - Skin elasticity (R2 and R5) improved by 14.5% and 22.6%, respectively. | [7] |
| 16-Week Study (0.1% HPR with Peptides vs. Fractional CO2 Laser) | - The HPR-peptide serum showed statistically significant improvements in Marionette lines, global fine lines and wrinkles, crow's feet wrinkles, nasolabial folds, texture, smoothness, hyperpigmentation, lift, and photodamage compared to the laser group. | [11][12] |
Experimental Protocols
Synthesis of Hydroxypinacolone Retinoate
This protocol is based on methods described in the scientific literature and patents.[13][14][15]
Materials:
-
All-trans-retinoic acid
-
Halogenated pinacolone (B1678379) (e.g., 1-chloro-3,3-dimethylbutan-2-one)
-
Organic solvent (e.g., Toluene, Dichloromethane)
-
Acid-binding agent (e.g., Triethylamine, Sodium Bicarbonate)
-
Inert gas (e.g., Nitrogen or Argon)
-
Recrystallization solvent (e.g., Anhydrous ethanol)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a light-proof reaction vessel under an inert gas atmosphere, dissolve all-trans-retinoic acid in the chosen organic solvent.
-
Add the acid-binding agent to the solution and stir until fully dissolved.
-
Slowly add the halogenated pinacolone to the reaction mixture.
-
Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 6-30 hours), monitoring the reaction progress by a suitable method like HPLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salt byproducts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as anhydrous ethanol. Cool the solution to induce crystallization.
-
Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum to yield pure Hydroxypinacolone Retinoate.
In Vitro Collagen Production Assay (Sirius Red Staining)
This protocol is adapted from established methods for quantifying collagen in cell culture.[1][2][3][16][17]
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium
-
HPR dissolved in a suitable vehicle (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., Kahle's fixative)
-
Sirius Red staining solution (0.1% Direct Red 80 in picric acid or acetic acid)
-
Washing solution (e.g., 0.1 M HCl)
-
Extraction buffer (e.g., 0.1 M NaOH)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed HDFs into 96-well plates at a predetermined density and culture until they reach a desired confluency.
-
Replace the growth medium with fresh medium containing various concentrations of HPR or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24-72 hours).
-
After incubation, carefully remove the culture medium.
-
Wash the cell layers twice with PBS.
-
Fix the cells with a suitable fixative for 15-30 minutes at room temperature.
-
Wash the fixed cells again with PBS.
-
Stain the cells with Sirius Red solution for 1 hour at room temperature.
-
Wash the stained cells with the washing solution to remove unbound dye.
-
Elute the bound dye with the extraction buffer.
-
Transfer the eluate to a new 96-well plate and measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantify the collagen content by comparing the absorbance values to a standard curve of known collagen concentrations.
In Vitro Skin Irritation Test (Reconstructed Human Epidermis Model)
This protocol is based on the OECD Test Guideline 439 for in vitro skin irritation.[6][18][19][20][21]
Materials:
-
Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)
-
Assay medium provided with the tissue models
-
HPR test substance
-
Negative control (e.g., PBS)
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Isopropanol
-
6-well and 24-well plates
-
Sterile forceps and pipettes
Procedure:
-
Upon receipt, pre-incubate the RhE tissues in the provided assay medium overnight at 37°C and 5% CO₂.
-
Topically apply the HPR test substance, negative control, and positive control to the surface of triplicate tissues.
-
Incubate the treated tissues for a defined exposure time (e.g., 60 minutes) at 37°C.
-
After exposure, thoroughly wash the tissues with PBS to remove the test substance.
-
Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).
-
Following the post-incubation period, assess cell viability using the MTT assay. Transfer tissues to an MTT solution and incubate for approximately 3 hours.
-
Extract the formazan (B1609692) dye from the tissues using isopropanol.
-
Measure the optical density of the formazan extract using a spectrophotometer (e.g., at 570 nm).
-
Calculate the percentage of cell viability for each test substance relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.
Conclusion
Hydroxypinacolone Retinoate stands out as a promising retinoid with a favorable efficacy-to-tolerability ratio. Its direct mechanism of action, bypassing the need for metabolic conversion, offers a significant advantage over traditional retinoids. The preclinical and clinical data accumulated to date support its use in addressing common signs of skin aging and acne. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of HPR, facilitating further research and development in this area. As research continues, HPR is poised to become an increasingly important tool in the armamentarium of dermatologists and cosmetic scientists.
References
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- 2. test.hoelzel-biotech.com [test.hoelzel-biotech.com]
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- 4. Comprehensive study of Hydroxypinacolone Retinoate (HPR) Lyphar Provide Top Quality [biolyphar.com]
- 5. Primary Human Fibroblast Cell Culture [protocols.io]
- 6. Frontiers | Improvement of a Three-Layered in vitro Skin Model for Topical Application of Irritating Substances [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxypinacolone Retinoate (Explained + Products) [incidecoder.com]
- 10. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. Efficacy of Topical Hydroxypinacolone Retinoate‐Peptide Product Versus Fractional CO2 Laser in Facial Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method for synthesizing hydroxypinacolone retinoate (HPR) under catalysis of biological enzyme - Eureka | Patsnap [eureka.patsnap.com]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. CN115260071A - Preparation method of hydroxy pinacolone retinoic acid ester - Google Patents [patents.google.com]
- 16. chondrex.com [chondrex.com]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. In Vitro Skin Models as Non-Animal Methods for Dermal Drug Development and Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
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